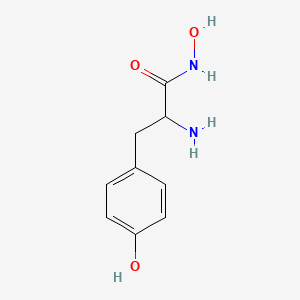
2-Amino-3-(P-hydroxyphenyl)propanoic acid, oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hydroxy-L-tyrosinamide: is a derivative of the amino acid tyrosine, characterized by the presence of a hydroxyl group attached to the nitrogen atom of the amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-L-tyrosinamide typically involves the hydroxylation of L-tyrosinamide. One common method includes the use of flavin-dependent N-hydroxylating enzymes, which catalyze the hydroxylation reaction under mild conditions . Another approach involves chemical synthesis using hydroxylamine derivatives as reagents .
Industrial Production Methods: Industrial production of N-hydroxy-L-tyrosinamide may involve biocatalytic processes due to their specificity and efficiency. Enzymatic catalysis using microbial fermentation is a promising method, offering high yields and enantioselectivity .
Analyse Chemischer Reaktionen
Types of Reactions: N-hydroxy-L-tyrosinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted amides and derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-hydroxy-L-tyrosinamide is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products .
Biology: In biological research, this compound is used to study enzyme mechanisms, particularly those involving hydroxylation reactions. It serves as a substrate for various hydroxylating enzymes .
Medicine: N-hydroxy-L-tyrosinamide has potential therapeutic applications, including its use as an inhibitor of specific enzymes involved in disease pathways. It is being investigated for its role in cancer therapy and neurodegenerative diseases .
Industry: In the industrial sector, N-hydroxy-L-tyrosinamide is used in the production of pharmaceuticals and fine chemicals. Its derivatives are employed in the manufacture of cosmetics and food additives .
Wirkmechanismus
The mechanism of action of N-hydroxy-L-tyrosinamide involves its interaction with specific enzymes and molecular targets. The hydroxyl group on the nitrogen atom allows it to participate in hydrogen bonding and other interactions with enzyme active sites. This interaction can inhibit or modulate the activity of enzymes such as tyrosinase, which is involved in melanin synthesis . The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
L-tyrosinamide: The parent compound without the hydroxyl group.
N-acetyl-L-tyrosinamide: A derivative with an acetyl group instead of a hydroxyl group.
N-hydroxy-L-phenylalaninamide: A similar compound with a phenylalanine backbone.
Uniqueness: N-hydroxy-L-tyrosinamide is unique due to its specific hydroxylation, which imparts distinct chemical and biological properties. This hydroxyl group enhances its reactivity and interaction with enzymes, making it a valuable compound in research and industrial applications .
Eigenschaften
IUPAC Name |
2-amino-N-hydroxy-3-(4-hydroxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c10-8(9(13)11-14)5-6-1-3-7(12)4-2-6/h1-4,8,12,14H,5,10H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMWEYVOEWNYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NO)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5351-39-3 |
Source


|
| Record name | NSC667 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














